molecular formula C14H8BrNO4S B1458661 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione CAS No. 1934464-80-8

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione

Cat. No.: B1458661
CAS No.: 1934464-80-8
M. Wt: 366.19 g/mol
InChI Key: AYCPWXGZBJZPOA-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H8BrNO4S and its molecular weight is 366.19 g/mol. The purity is usually 95%.
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Biological Activity

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an isoindoline-1,3-dione core with a sulfonyl group attached to a bromophenyl moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's. For instance, derivatives of isoindoline-1,3-dione have shown IC50 values ranging from 0.9 to 19.5 μM against AChE .
  • Anticancer Activity : The compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Related compounds have been reported to enhance pro-apoptotic proteins while reducing anti-apoptotic proteins in breast cancer cell lines .

Biological Activity Summary

Activity Mechanism IC50 Values References
Acetylcholinesterase InhibitionInhibition of AChE leads to increased acetylcholine levels, enhancing neurotransmission0.9 - 19.5 μM
Anticancer ActivityInduction of apoptosis in cancer cellsVaries by compound
Antibacterial ActivityEffective against methicillin-resistant Staphylococcus aureus (MRSA)45 ± 0.15 µg/mL
Neuroprotective EffectsProtection against oxidative stress in neuronal cellsNot specified

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating various isoindoline derivatives, one compound exhibited significant growth inhibition against MCF-7 breast cancer cells with an IC50 of 3.96 ± 0.21 µM. This was achieved through mechanisms involving apoptosis induction via modulation of Bax and Bcl-2 proteins .
  • Neuroprotective Studies : Research indicated that certain isoindoline derivatives could protect neuronal cells from oxidative damage induced by H2O2, suggesting potential applications in neurodegenerative disease therapy .
  • Antibacterial Activity : A derivative of the compound demonstrated promising antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 45 ± 0.15 µg/mL. Membrane damage studies supported the antibacterial mechanism .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Isoindoline-1,3-dione derivatives, including 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione, have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia models by targeting specific molecular pathways associated with tumor growth and survival .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Isoindoline derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Properties
Recent studies have suggested that isoindoline-1,3-dione derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. These compounds have demonstrated cholinesterase inhibitory activity, which is beneficial in increasing acetylcholine levels in the brain .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that these polymers exhibit improved performance in applications such as coatings and adhesives .

Photovoltaic Materials
The compound has potential applications in the field of organic photovoltaics (OPVs). Its electronic properties can be tuned to create efficient light-harvesting materials that improve the overall efficiency of solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include sulfonation reactions followed by cyclization to form the isoindoline structure. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of isoindoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with a bromophenyl substituent exhibited significant cytotoxicity compared to their non-brominated counterparts, suggesting that halogenation plays a critical role in enhancing biological activity .

Case Study 2: Neuroprotective Mechanism

Research focused on the neuroprotective effects of isoindoline derivatives highlighted their ability to inhibit acetylcholinesterase activity effectively. This study utilized both in vitro and in vivo models to demonstrate that these compounds could ameliorate cognitive deficits associated with Alzheimer's disease .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory responses
NeuroprotectiveCholinesterase inhibition beneficial for Alzheimer's
Material SciencePolymer ChemistryEnhances mechanical properties
Photovoltaic MaterialsImproves efficiency of organic solar cells

Properties

IUPAC Name

2-(3-bromophenyl)sulfonylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO4S/c15-9-4-3-5-10(8-9)21(19,20)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPWXGZBJZPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.